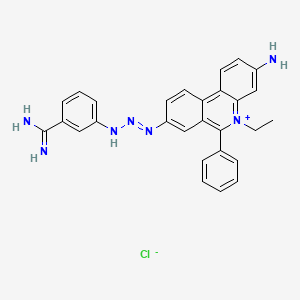

Isometamidium Chloride

Description

Samorin & Veridium are tradenames

Properties

IUPAC Name |

3-[2-(3-amino-5-ethyl-6-phenylphenanthridin-5-ium-8-yl)iminohydrazinyl]benzenecarboximidamide;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N7.ClH/c1-2-35-26-16-20(29)11-13-24(26)23-14-12-22(17-25(23)27(35)18-7-4-3-5-8-18)33-34-32-21-10-6-9-19(15-21)28(30)31;/h3-17,29H,2H2,1H3,(H4,30,31,32,33);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZJTSGALAVCLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=NNC5=CC=CC(=C5)C(=N)N)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26ClN7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20438-03-3 (Parent) | |

| Record name | Isometamidium chloride [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034301558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10955855 | |

| Record name | 3-Amino-8-[3-(3-carbamimidoylphenyl)triaz-2-en-1-yl]-5-ethyl-6-phenylphenanthridin-5-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34301-55-8 | |

| Record name | Isometamidium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34301-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isometamidium chloride [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034301558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-8-[3-(3-carbamimidoylphenyl)triaz-2-en-1-yl]-5-ethyl-6-phenylphenanthridin-5-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isometamidium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOMETAMIDIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NH28I651F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isometamidium Chloride in Cattle: A Deep Dive into Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Isometamidium chloride stands as a critical chemotherapeutic and chemoprophylactic agent in the fight against animal trypanosomiasis, a significant disease affecting cattle in many parts of the world. Its efficacy is intrinsically linked to its pharmacokinetic profile, which dictates the concentration and persistence of the drug at the site of action. This technical guide provides an in-depth analysis of the pharmacokinetics and bioavailability of this compound in cattle, compiling key data and experimental methodologies to support further research and development in this field.

Pharmacokinetic Profile

The pharmacokinetic behavior of this compound in cattle is characterized by its rapid initial absorption following intramuscular administration, extensive tissue distribution, and a remarkably long elimination half-life. These properties are fundamental to its prolonged prophylactic effect.

Absorption

Following intramuscular (IM) injection, isometamidium is rapidly absorbed into the systemic circulation, with peak plasma concentrations (Cmax) observed as early as 36 minutes post-administration in some studies.[1] However, the absorption process is complex and appears to be multiphasic, with both fast and slow components.[1] A significant portion of the administered dose remains at the injection site, forming a depot from which the drug is slowly released over an extended period.[1][2] This depot effect is crucial for the drug's prophylactic activity. After intravenous (IV) administration, the drug is immediately available in the central compartment.

Distribution

Isometamidium exhibits a very large apparent volume of distribution at steady-state (mean = 24.5 L/kg), indicating extensive distribution into tissues.[1] High concentrations of the drug are found in the liver and kidneys, which act as secondary depots.[2][3] The injection site itself maintains the highest concentration of the drug for a prolonged period.[2][4][5] This extensive tissue binding contributes to the long persistence of isometamidium in the body.

Metabolism

The metabolism of isometamidium in cattle has not been extensively studied. However, available evidence suggests that it is not significantly metabolized, with the parent compound being the primary active substance.[3]

Excretion

The elimination of isometamidium is a slow process, reflected in its long terminal elimination half-life. Following intramuscular administration, the mean terminal elimination half-life has been reported to be around 286 hours, and in some cases as long as 463 hours.[1][6] The primary route of excretion is believed to be through the feces.

Bioavailability

The absolute bioavailability of this compound after intramuscular administration in cattle is approximately 65.7%.[1] This indicates that a substantial portion of the administered dose reaches the systemic circulation. The incomplete bioavailability is likely due to the strong binding of the drug at the injection site, forming the aforementioned depot.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound in cattle from various studies.

Table 1: Pharmacokinetic Parameters of this compound in Cattle

| Parameter | Intramuscular (IM) Administration | Intravenous (IV) Administration | Reference |

| Dose | 0.5 mg/kg | 1.0 mg/kg | 0.25 mg/kg |

| Cmax (ng/mL) | 20 | 111 (range: 37-197) | 5280 |

| Tmax (hours) | < 2 | 0.6 (range: 0.33-1) | 0.08 |

| AUC (µg·h/mL) | - | - | 3.30 |

| Half-life (t½) (hours) | - | 286 (range: 215-463) | 2.01 |

| Bioavailability (%) | 65.7 | - | - |

| Volume of Distribution (Vd) (L/kg) | - | - | 0.5 |

Table 2: Tissue Residues of this compound in Cattle after Intramuscular Administration

| Tissue | Time Post-Administration | Concentration (µg/g) | Reference |

| Injection Site | 72 hours | 73.5 | [4][5] |

| 7 days | 1.27 | [5] | |

| 14 days | 0.32 | [5] | |

| 21 days | 0.21 | [5] | |

| Liver | 72 hours | 7.1 | [3] |

| 90 days | 1.08 | [5] | |

| Kidney | 72 hours | 5.8 | [3] |

| 90 days | 0.44 | [5] | |

| Spleen | 90 days | 0.15 | [5] |

Experimental Protocols

The following section outlines a typical experimental design for investigating the pharmacokinetics of this compound in cattle.

Animals and Housing

-

Species: Healthy adult cattle (e.g., Boran or Friesian) of a specified sex and weight range.

-

Number: A sufficient number of animals to ensure statistical power (e.g., N=4-6 per group).

-

Acclimatization: Animals should be acclimatized to the experimental conditions for a period of at least two weeks prior to the study.

-

Health: All animals should be confirmed to be free of trypanosomes and other parasites.

Drug Administration

-

Formulation: this compound is typically prepared as a 1% or 2% (w/v) aqueous solution for injection.[3][4]

-

Routes of Administration:

-

Dose Calculation: The exact dose for each animal should be calculated based on its individual body weight.

Sample Collection

-

Blood Sampling:

-

Blood samples (e.g., 5-10 mL) are collected into heparinized tubes from the jugular vein at predetermined time points.

-

Sampling times should be frequent during the initial absorption and distribution phases (e.g., 0, 5, 15, 30 minutes; 1, 2, 4, 8, 12, 24 hours) and less frequent during the elimination phase (e.g., daily for several days, then weekly).[1][8]

-

Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.

-

-

Tissue Sampling:

-

For tissue residue studies, animals are euthanized at various time points after drug administration.

-

Samples of liver, kidney, muscle, fat, and the injection site are collected and stored frozen.

-

Analytical Methodology

Quantification of isometamidium in plasma and tissue samples is crucial for pharmacokinetic analysis. Several analytical methods have been developed for this purpose.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A highly sensitive method for the detection of isometamidium in plasma.[1]

-

High-Performance Liquid Chromatography (HPLC): HPLC methods, often with fluorescence detection, have been developed for the determination of isometamidium in serum and tissues.[3][9] Sample preparation typically involves solid-phase extraction.[3]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly specific and sensitive method for the determination of isometamidium residues in various animal-derived foods, including tissues and milk.[10]

Visualizations

The following diagrams illustrate the experimental workflow for a pharmacokinetic study and the physiological disposition of this compound in cattle.

Caption: Experimental workflow for a pharmacokinetic study of this compound in cattle.

Caption: Logical pathway of this compound disposition in cattle.

References

- 1. Pharmacokinetics of the chemoprophylactic and chemotherapeutic trypanocidal drug this compound (Samorin) in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic and histopathological investigations of isometamidium in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fao.org [fao.org]

- 4. fao.org [fao.org]

- 5. 674. Isometamidium (WHO Food Additives Series 25) [inchem.org]

- 6. researchgate.net [researchgate.net]

- 7. academicjournals.org [academicjournals.org]

- 8. Pharmacokinetics and efficacy of this compound against Trypanosoma vivax in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of the trypanocidal drugs homidium, isometamidium and quinapyramine in bovine serum or plasma using HPLC. | Semantic Scholar [semanticscholar.org]

- 10. Determination of isometamidium residues in animal-derived foods by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Isometamidium Chloride: A Technical Guide to its Spectrum of Activity Against Trypanosoma Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isometamidium Chloride (ISM) has been a cornerstone in the control of Animal African Trypanosomiasis (AAT) for decades, utilized for both therapeutic and prophylactic treatment in livestock. This technical guide provides a comprehensive overview of the spectrum of activity of this compound against various Trypanosoma species of veterinary importance. It consolidates quantitative data on its efficacy, details the experimental protocols used for its evaluation, and visually represents key experimental workflows and its proposed mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in trypanocidal drug discovery and development.

Introduction

Animal African Trypanosomiasis, a debilitating disease caused by several species of the protozoan parasite Trypanosoma, poses a significant threat to livestock health and productivity in vast regions of Africa, Asia, and South America.[1][2] The economic impact of AAT is substantial, hindering agricultural development and food security. For over half a century, chemotherapy has been the primary method of controlling AAT, with this compound, a phenanthridine compound, being one of the most widely used trypanocides.[3][4] It is marketed under various trade names, including Samorin® and Veridium®.[3]

The effectiveness of ISM varies between different Trypanosoma species and even between strains of the same species. Furthermore, the emergence of drug-resistant strains presents a significant challenge to its continued use.[1][5][6] A thorough understanding of its spectrum of activity, mechanisms of action and resistance, and the methodologies to assess these is crucial for the strategic use of existing drugs and the development of new therapeutic agents.

Spectrum of Activity: Quantitative Analysis

The in vitro and in vivo efficacy of this compound has been evaluated against a range of Trypanosoma species. The following tables summarize the key quantitative data from various studies.

Table 1: In Vitro Activity of this compound Against Trypanosoma Species

| Trypanosoma Species | Strain/Isolate | IC50 (ng/mL) | IC50 (nM) | Comments | Reference |

| T. congolense | IL3000 | ~1.5 | ~3.0 | Purified ISM | [7] |

| T. brucei brucei | Antat 1.1 | ~0.8 | ~1.6 | Purified ISM | [7] |

| T. vivax | IL 1392 (sensitive) | <1 | <2.0 | Growth inhibition observed at 1 ng/mL | [8] |

| T. vivax | CP 2171 (resistant) | >1 | >2.0 | Continued growth at 1 ng/mL | [8] |

Note: IC50 values were converted from ng/mL to nM for purified Isometamidium (Molar Mass ≈ 531.5 g/mol ) where applicable for comparative purposes.

Table 2: In Vivo Efficacy of this compound Against Trypanosoma Infections

| Host Animal | Trypanosoma Species | Strain/Isolate | Drug Dosage | Route of Administration | Outcome | Reference |

| Cattle | T. congolense | IL 3270 (resistant) | 1.0 mg/kg | Intramuscular | Relapse in 12-21 days | [9] |

| Cattle | T. congolense | IL 1180 (sensitive) | 0.25 mg/kg | Intravenous | Curative | [9] |

| Cattle | T. congolense | - | 0.5 mg/kg | Intramuscular | Prophylactic protection | [10] |

| Cattle | T. evansi | - | 0.5 mg/kg | Intramuscular | Effective parasite clearance by day 3 | [11][12] |

| Mice | T. congolense | MSOROM7 (sensitive) | 1.0 mg/kg | - | Curative | [6][13] |

| Mice | T. congolense | MSOROM7 (induced resistant) | 1.0 mg/kg | - | Resistant | [6][13] |

| Sheep/Cattle | T. vivax | - | Not specified | - | Protection for 118-195 days | [14] |

| Buffalo Calves | T. evansi | - | 0.5 mg/kg | Intravenous | Effective treatment | [15] |

Experimental Protocols

This section details the methodologies employed in key studies to determine the efficacy and resistance profiles of this compound.

In Vitro Drug Sensitivity Assay

A common method to determine the 50% inhibitory concentration (IC50) of trypanocidal compounds is the in vitro drug sensitivity assay.

Protocol:

-

Parasite Culture: Trypanosoma bloodstream forms are cultured in a suitable medium (e.g., MEM with 20% horse serum) in 96-well microtiter plates.

-

Drug Preparation: A stock solution of this compound is prepared and serially diluted to obtain a range of concentrations.

-

Incubation: The parasite cultures are incubated with the different drug concentrations for a defined period, typically 48 to 72 hours.

-

Viability Assessment: Parasite viability is assessed using a resazurin-based fluorescence assay (e.g., Alamar Blue). Resazurin is reduced to the fluorescent resorufin by viable cells.

-

Data Analysis: Fluorescence is measured, and the IC50 value is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.[3][7]

In Vivo Induction of this compound Resistance in a Murine Model

This protocol describes the experimental procedure for inducing resistance to this compound in T. congolense using a mouse model.[6][13]

Protocol:

-

Initial Infection: Immunosuppressed mice (e.g., treated with cyclophosphamide) are infected with a drug-sensitive strain of T. congolense.

-

Initial Treatment: Once parasitemia is established, mice are treated with a sub-curative dose of this compound (e.g., 0.001 mg/kg).

-

Relapse and Dose Escalation: Parasitemia is monitored. Upon relapse, the mice are treated with a progressively increasing dose of the drug.

-

Passage to Naive Mice: Parasites from relapsed mice are collected and used to infect a new group of naive, immunosuppressed mice.

-

Repetitive Cycles: This cycle of infection, treatment with escalating doses, and passage is repeated until the parasites can withstand the standard therapeutic dose (e.g., 1 mg/kg).

-

Confirmation of Resistance: The resistance of the parasite line is confirmed by challenging infected mice with the full therapeutic dose and observing for relapse.[6][13]

Mechanism of Action and Resistance

The precise mechanism of action of this compound is not fully elucidated, but it is widely accepted that its primary target is the kinetoplast DNA (kDNA) within the parasite's mitochondrion.[6]

Proposed Mechanism of Action:

-

Uptake: ISM is taken up by the trypanosome, a process that may be mediated by specific transporters.

-

Accumulation: The drug accumulates in the cytoplasm and, more significantly, within the mitochondrion.[6]

-

kDNA Binding: ISM intercalates with the kDNA, which consists of a network of catenated minicircles and maxicircles.

-

Inhibition of Replication: This binding is thought to inhibit the replication and segregation of the kDNA, leading to a dysregulation of mitochondrial function.

-

Cell Death: The disruption of mitochondrial processes ultimately results in the death of the parasite.

Mechanisms of Resistance:

Resistance to this compound is a growing concern. The primary mechanism of resistance appears to be a reduction in drug accumulation within the parasite.[5] This can be achieved through:

-

Decreased Drug Uptake: Alterations in transporter proteins on the parasite's surface may reduce the influx of ISM.

-

Increased Drug Efflux: Overexpression of efflux pumps could actively remove the drug from the parasite.

Genomic analyses of resistant T. congolense strains have identified changes in genes encoding for transporters and transmembrane proteins, supporting the role of altered drug transport in resistance.[5]

References

- 1. This compound and homidium chloride fail to cure mice infected with Ethiopian Trypanosoma evansi type A and B | PLOS Neglected Tropical Diseases [journals.plos.org]

- 2. frontiersin.org [frontiersin.org]

- 3. The susceptibility of Trypanosoma congolense and Trypanosoma brucei to this compound and its synthetic impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Genomic analysis of this compound resistance in Trypanosoma congolense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genomic analysis of this compound resistance in Trypanosoma congolense - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The effect of this compound on insect forms of drug-sensitive and drug-resistant stocks of Trypanosoma vivax: studies in vitro and in tsetse flies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Therapeutic and prophylactic activity of this compound against a tsetse-transmitted drug-resistant clone of Trypanosoma congolense in Boran cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Therapeutic activity of this compound in Boran cattle against a tsetse-transmitted clone of Trypanosoma congolense with a low level of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. entomoljournal.com [entomoljournal.com]

- 12. researchgate.net [researchgate.net]

- 13. research.itg.be [research.itg.be]

- 14. Effect of isometamidium on infections by Trypanosoma vivax and T. evansi in experimentally-infected animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

An In-Depth Technical Guide to the Molecular Targets of Isometamidium Chloride in Trypanosoma congolense

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isometamidium Chloride (ISM) remains a cornerstone in the control of Animal African Trypanosomiasis (AAT), particularly infections caused by Trypanosoma congolense. Its efficacy, however, is increasingly threatened by the emergence of drug-resistant parasite strains. A thorough understanding of its molecular mechanisms of action and the targets involved is paramount for the development of strategies to overcome resistance and for the design of novel trypanocidal agents. This technical guide provides a comprehensive overview of the known molecular targets of ISM in T. congolense, detailing the experimental evidence and methodologies used to elucidate these interactions. The primary target of ISM is the kinetoplast DNA (kDNA), where it is believed to inhibit topoisomerase II, leading to a cascade of events culminating in parasite death. Drug accumulation within the parasite, a critical determinant of its efficacy, is mediated by specific transporters and influenced by the mitochondrial membrane potential. Resistance to ISM is primarily associated with reduced intracellular drug concentrations, arising from alterations in these transport mechanisms. This guide presents quantitative data on ISM activity, detailed experimental protocols, and visual representations of the key pathways and workflows to serve as a valuable resource for researchers in the field.

Primary Molecular Target: Kinetoplast DNA (kDNA) and Associated Enzymes

The principal molecular target of this compound in Trypanosoma congolense is the kinetoplast DNA (kDNA), a unique and complex network of interlocked circular DNA molecules housed within the parasite's single large mitochondrion.

ISM, a phenanthridine cationic compound, exerts its trypanocidal activity by accumulating within the mitochondrion and binding to the kDNA. This interaction is thought to selectively inhibit the activity of kDNA topoisomerase II, an essential enzyme responsible for the replication and segregation of the kDNA network.[1] The inhibition of topoisomerase II leads to the disorganization and eventual degradation of the kDNA, a process that is catastrophic for the parasite and ultimately results in cell death.[1]

The affinity of ISM for DNA, particularly A-T rich regions, is a key feature of its mechanism.[1][2] This binding disrupts the normal functioning of the kDNA, leading to the observed trypanocidal effects.

Drug Uptake and Accumulation: A Critical Determinant of Efficacy

The efficacy of ISM is critically dependent on its accumulation to therapeutic concentrations within the parasite, specifically within the mitochondrion. This process is mediated by a combination of membrane transporters and the parasite's physiological state, particularly its mitochondrial membrane potential.

Membrane Transporters

The entry of ISM into T. congolense is not a passive process but is facilitated by a saturable, high-affinity membrane transport system.[3] Evidence suggests the involvement of several types of transporters, with alterations in their function being a primary mechanism of drug resistance.

Genomic analyses of ISM-resistant T. congolense strains have revealed shifts in the genetic makeup of genes encoding various transporters and transmembrane proteins.[2][4] Notably, ATP-binding cassette (ABC) transporters have been implicated in ISM resistance, potentially by actively effluxing the drug from the parasite.[2]

The Role of Mitochondrial Membrane Potential (ΔΨm)

The accumulation of the cationic ISM molecule within the mitochondrion is driven by the negative mitochondrial membrane potential (ΔΨm). A higher ΔΨm facilitates greater drug accumulation.[2] Studies have shown a direct correlation between a reduced ΔΨm and decreased ISM accumulation in resistant T. congolense strains.[2][5] This suggests that modulation of the mitochondrial membrane potential is a key factor in both the drug's mechanism of action and the parasite's ability to develop resistance.

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data on the activity of this compound against Trypanosoma congolense.

Table 1: In Vitro Efficacy of this compound and its Isomers against T. congolense

| Compound | IC50 (nM) |

| This compound (Purified) | 2.5 ± 0.5 |

| Veridium® (Commercial ISM) | 2.8 ± 0.6 |

| Samorin® (Commercial ISM) | 3.1 ± 0.7 |

| Red Isomer | 12.5 ± 2.5 |

| Blue Isomer | 25.0 ± 5.0 |

| Disubstituted Compound | 50.0 ± 10.0 |

Data from in vitro drug sensitivity assays performed on bloodstream forms of T. congolense.

Table 2: Kinetic Parameters of this compound Uptake in T. congolense

| Parameter | Value |

| Km | 0.35 - 0.87 µM |

| Vmax (sensitive strains) | Up to 216 pmol/min per 10⁸ cells |

| Vmax (resistant strains) | As low as 1 pmol/min per 10⁸ cells |

These values demonstrate a significant reduction in the maximal uptake rate (Vmax) in resistant strains, while the affinity of the transporter for the drug (Km) remains largely unchanged.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the molecular targets of this compound in T. congolense.

In Vitro Drug Sensitivity Assay

This protocol is used to determine the 50% inhibitory concentration (IC50) of ISM against T. congolense.

Materials:

-

T. congolense bloodstream forms

-

Complete HMI-9 medium

-

This compound stock solution

-

96-well microtiter plates

-

Resazurin-based viability reagent (e.g., AlamarBlue)

-

Plate reader (fluorometer or spectrophotometer)

Procedure:

-

Prepare a serial dilution of this compound in complete HMI-9 medium in a 96-well plate.

-

Add T. congolense bloodstream forms to each well at a final concentration of 2 x 10⁴ cells/mL.

-

Include wells with parasites only (positive control) and medium only (negative control).

-

Incubate the plate at 37°C in a 5% CO₂ atmosphere for 48 hours.

-

Add the resazurin-based viability reagent to each well and incubate for an additional 24 hours.

-

Measure the fluorescence or absorbance using a plate reader.

-

Calculate the IC50 value by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a dose-response curve.

This compound Accumulation Assay using Fluorescence Microscopy

This method visualizes the accumulation of ISM within the trypanosome, leveraging the drug's intrinsic fluorescence.

Materials:

-

T. congolense bloodstream forms

-

Phosphate-buffered saline (PBS)

-

This compound

-

Microscope slides and coverslips

-

Fluorescence microscope with appropriate filter sets (e.g., Texas Red or Rhodamine)

Procedure:

-

Wash T. congolense bloodstream forms in PBS and resuspend to a concentration of 1 x 10⁷ cells/mL.

-

Add this compound to a final concentration of 1 µM.

-

Incubate the cell suspension at 37°C for 30-60 minutes.

-

Take an aliquot of the cell suspension, place it on a microscope slide, and cover with a coverslip.

-

Observe the cells under a fluorescence microscope. The kinetoplast should exhibit bright fluorescence, indicating the accumulation of ISM.

Radiolabeled this compound Uptake Assay

This quantitative method measures the rate of ISM uptake by the parasite.

Materials:

-

[³H]-Isometamidium Chloride

-

T. congolense bloodstream forms

-

Uptake buffer (e.g., HMI-9 medium without serum)

-

Silicone oil mix (e.g., a mixture of AR200 and AR20 silicone oils)

-

Microcentrifuge tubes

-

Scintillation fluid and counter

Procedure:

-

Wash T. congolense bloodstream forms in uptake buffer and resuspend to a concentration of 1 x 10⁸ cells/mL.

-

Prepare microcentrifuge tubes with a layer of silicone oil mix over a layer of 10% trichloroacetic acid (TCA).

-

Initiate the uptake by adding [³H]-Isometamidium Chloride to the cell suspension.

-

At various time points, take aliquots of the cell suspension and layer them on top of the silicone oil in the prepared tubes.

-

Centrifuge immediately at high speed to pellet the cells through the oil into the TCA layer, separating them from the extracellular medium.

-

Freeze the tubes and cut them to separate the pellet from the supernatant.

-

Lyse the cell pellet and measure the radioactivity using a scintillation counter.

-

Calculate the rate of uptake based on the radioactivity measured at each time point.

Visualizing Molecular Interactions and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows described in this guide.

Caption: Mechanism of action of this compound in T. congolense.

Caption: Mechanisms of this compound resistance in T. congolense.

Caption: Experimental workflow for studying ISM's molecular targets.

Conclusion and Future Directions

The molecular landscape of this compound's interaction with Trypanosoma congolense is multifaceted, with the kinetoplast DNA standing out as the primary target. The intricate processes of drug uptake and accumulation, governed by membrane transporters and the mitochondrial membrane potential, are critical for its trypanocidal activity and are central to the development of resistance. The experimental protocols and data presented in this guide offer a solid foundation for researchers investigating these mechanisms.

Future research should focus on the precise identification and characterization of the specific transporters involved in ISM uptake and efflux. A deeper understanding of the regulation of the mitochondrial membrane potential and its impact on drug accumulation could also unveil novel strategies to circumvent resistance. Furthermore, high-resolution structural studies of ISM bound to its kDNA target could inform the rational design of new trypanocides with improved efficacy and a reduced propensity for resistance development. This continued exploration is essential to ensure the long-term viability of chemotherapy in the control of Animal African Trypanosomiasis.

References

- 1. Genomic analysis of this compound resistance in Trypanosoma congolense - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.itg.be [research.itg.be]

- 3. The accumulation and compartmentalization of this compound in Trypanosoma congolense, monitored by its intrinsic fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genomic analysis of this compound resistance in Trypanosoma congolense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modulation of mitochondrial electrical potential: A candidate mechanism for drug resistance in African trypanosomes [ilri.org]

Methodological & Application

Application Notes and Protocols for Isometamidium Chloride In Vitro Susceptibility Assay for Trypanosoma vivax

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for conducting in vitro susceptibility assays of Trypanosoma vivax to the trypanocidal drug, Isometamidium Chloride. This information is critical for monitoring drug resistance, screening new compounds, and understanding the mechanisms of action of trypanocidal agents.

Introduction

Trypanosoma vivax is a significant pathogen affecting livestock, particularly cattle, causing the disease Nagana.[1] Control of this disease relies heavily on chemotherapy, with this compound being a commonly used drug for both therapeutic and prophylactic purposes.[2] However, the emergence of drug-resistant strains necessitates robust in vitro methods to assess the susceptibility of T. vivax isolates. In vitro assays offer a controlled and reproducible environment to determine the efficacy of trypanocidal compounds, providing valuable data that can correlate with in vivo outcomes.[1] These assays are essential tools for drug discovery programs and for epidemiological surveillance of drug resistance in the field.

Key Principles of the Assay

The in vitro susceptibility assay for T. vivax against this compound is based on the principle of exposing a cultured population of the parasite to varying concentrations of the drug. The viability and growth of the trypanosomes are monitored over a specific incubation period. The concentration of the drug that inhibits a certain percentage of parasite growth (e.g., 50% inhibitory concentration or IC50) or the minimum concentration that kills the entire population is then determined. Several methods can be employed to assess parasite viability, including direct microscopic observation, metabolic assays (such as the Alamar Blue assay), or nucleic acid incorporation assays.[3][4]

Data Presentation

Table 1: In Vitro Susceptibility of Trypanosoma vivax Stocks to this compound

| T. vivax Stock | Drug Susceptibility Status | This compound Concentration (ng/mL) causing growth inhibition/death | Reference |

| IL 3268 | Sensitive | Died at 0.1 ng/mL | [1] |

| KETRI 2501 | Sensitive | Died at 0.1 ng/mL | [1] |

| CP 2171 | Resistant | Survived and propagated at 1 ng/mL | [1][5] |

| CP 2331 | Resistant | Survived and propagated at 1 ng/mL; did not survive beyond day 5 at 10 ng/mL | [1][5] |

| IL 1392 | Sensitive | Died after 10 days at 1 ng/mL and after 6 days at 10 ng/mL | [5] |

| IL 3185 (clone) | Sensitive | Died after 10 days at 1 ng/mL and after 6 days at 10 ng/mL | [5] |

Experimental Protocols

Protocol 1: In Vitro Culture of Trypanosoma vivax Bloodstream Forms

This protocol is adapted from methodologies that have been successfully used to culture bloodstream forms of T. vivax.[1][6]

Materials:

-

Modified Eagle's Minimum Essential Medium (MEM)

-

Heat-inactivated (56°C for 30 min) caprine serum

-

MEM non-essential amino acids

-

L-glutamine

-

Sodium pyruvate

-

Penicillin-Streptomycin solution

-

T. vivax infected blood or cryopreserved stabilates

-

96-well culture plates

-

Incubator (34-37°C, 5% CO2)

Procedure:

-

Prepare the complete culture medium: Supplement MEM with 20% (v/v) heat-inactivated caprine serum, 1% (v/v) MEM non-essential amino acids, 2 mM L-glutamine, 1 mM sodium pyruvate, 100 IU/mL penicillin, and 100 µg/mL streptomycin.

-

Initiate the culture: Isolate T. vivax from infected animal blood or thaw a cryopreserved stabilate.

-

Seed the parasites: Adjust the parasite concentration and seed them into 96-well plates containing the complete culture medium.

-

Incubation: Incubate the plates at 34-37°C in a humidified atmosphere with 5% CO2.

-

Monitoring and Maintenance: Monitor the parasite growth daily using an inverted microscope. Sub-culture the parasites as needed to maintain a healthy, growing population.

Protocol 2: this compound Susceptibility Assay (Long-Term Viability)

This protocol is based on the long-term viability assay to distinguish between sensitive and resistant strains.[1][7]

Materials:

-

Established in vitro culture of T. vivax bloodstream forms

-

This compound stock solution

-

Complete culture medium

-

96-well culture plates

-

Incubator (34-37°C, 5% CO2)

-

Inverted microscope

Procedure:

-

Prepare Drug Dilutions: Prepare a stock solution of this compound and perform serial dilutions in the complete culture medium to achieve final concentrations ranging from 0.1 ng/mL to 100 ng/mL (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 ng/mL).[1]

-

Assay Setup:

-

Seed the 96-well plates with established T. vivax cultures.

-

Add 1% (v/v) of the prepared drug dilutions to the respective wells in triplicate.[1]

-

Include drug-free control wells in triplicate.

-

-

Incubation: Incubate the plates at 34-37°C in a 5% CO2 incubator.

-

Data Collection:

-

Examine the plates daily using an inverted microscope to assess trypanosome motility and density.

-

Record the observations for each drug concentration over a period of several days (e.g., up to 10 days).[5]

-

-

Data Analysis:

-

Determine the minimum drug concentration that results in the death of all trypanosomes.

-

Compare the growth and survival of trypanosomes in drug-treated wells to the control wells. A clear reduction in trypanosome density or complete absence indicates drug activity.[1]

-

Visualizations

Caption: Workflow for this compound in vitro susceptibility assay.

Caption: Logical flow from assay inputs to susceptibility determination.

References

- 1. kalroerepository.kalro.org [kalroerepository.kalro.org]

- 2. Nanoformulation of a Trypanocidal Drug this compound Ameliorates the Apurinic-Apyrimidinic DNA Sites/Genotoxic Effects in Horse Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro assays to determine drug sensitivities of African trypanosomes: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Alamar Blue assay to determine drug sensitivity of African trypanosomes (T.b. rhodesiense and T.b. gambiense) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of this compound on insect forms of drug-sensitive and drug-resistant stocks of Trypanosoma vivax: studies in vitro and in tsetse flies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro assessment of this compound susceptibility of Trypanosoma vivax bloodstream forms [kalroerepository.kalro.org]

- 7. Studies On In Vitro Assessment Of "drug Resistance" In Trypanosoma Vivax [erepository.uonbi.ac.ke]

Application Notes and Protocols for the Quantification of Isometamidium Chloride Residues in Tissues by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isometamidium chloride is a widely used trypanocidal agent for the treatment and prevention of animal trypanosomiasis, particularly in cattle.[1] Due to its potential for residues in edible tissues, sensitive and specific analytical methods are required to monitor its presence and ensure food safety. This document provides a detailed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound residues in animal tissues. The method is based on a robust extraction and cleanup procedure followed by highly selective and sensitive LC-MS/MS detection in Multiple Reaction Monitoring (MRM) mode.

Principle

Isometamidium is extracted from homogenized tissue samples using a mixture of acetonitrile and an ammonium formate-methanol solution. The extract is then concentrated and subjected to a degreasing step to remove lipids. The cleaned-up extract is analyzed by LC-MS/MS, which provides a high degree of selectivity and sensitivity for the detection and quantification of Isometamidium. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.

Materials and Reagents

-

This compound Hydrochloride (Reference Standard)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Ammonium formate

-

Formic acid

-

n-Hexane (HPLC grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 3cc, 60mg or equivalent)

-

Internal Standard (A suitable structural analogue or stable isotope-labeled Isometamidium, if available)

Equipment

-

Homogenizer (e.g., rotor-stator or bead beater)

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

-

LC-MS/MS system equipped with an electrospray ionization (ESI) source

-

Analytical balance

-

pH meter

Experimental Protocols

Standard Solution Preparation

Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound Hydrochloride reference standard and dissolve it in 100 mL of methanol. Store at 4°C in the dark.

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with an appropriate solvent (e.g., 50:50 methanol:water) to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL).

Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the internal standard in methanol.

Internal Standard Working Solution (10 ng/mL): Dilute the internal standard stock solution with the reconstitution solvent to achieve a final concentration of 10 ng/mL in the sample extracts.

Sample Preparation

A detailed workflow for the sample preparation is outlined below.

References

Application Notes & Protocols: In Vivo Models for Testing Isometamidium Chloride Efficacy

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isometamidium chloride (ISM) is a crucial trypanocidal drug used for the treatment and prevention of animal trypanosomosis, a significant disease affecting livestock in many parts of the world. Evaluating the efficacy of ISM, particularly in the face of emerging drug resistance, requires robust and standardized in vivo models. These models are essential for screening new drug formulations, confirming suspected resistance, and establishing effective dose regimens. This document provides detailed protocols and application notes for conducting curative and prophylactic efficacy studies of ISM in rodent and ruminant models.

Key In Vivo Models

The choice of animal model is critical and depends on the specific objectives of the study, the trypanosome species being investigated, and logistical considerations.

-

Rodent Models (Mice): Mice are the most common model for initial efficacy screening and resistance assessment due to their low cost, ease of handling, and rapid disease progression. They are particularly useful for studies involving Trypanosoma congolense and Trypanosoma brucei.

-

Ruminant Models (Cattle, Goats, Sheep): Larger animal models are essential for studies that aim to more closely mimic the clinical and pharmacological reality in target livestock species. These models are vital for pharmacokinetic studies and for evaluating the efficacy of ISM against strains of T. congolense and T. vivax that are primary pathogens in cattle. Studies in goats have shown them to be a viable model for assessing trypanocidal drug efficacy against strains of T. congolense isolated from cattle.

Experimental Protocols

Curative Efficacy Trial in the Mouse Model

This protocol is designed to determine the dose of ISM required to clear an established trypanosome infection.

Objective: To determine the 50% or 90% curative dose (CD₅₀ or CD₉₀) of this compound.

Materials:

-

Swiss white mice (or other appropriate strain), 20-25g.

-

Cryopreserved stabilates of the selected trypanosome strain (e.g., T. congolense IL 1180).

-

This compound powder for injection.

-

Phosphate-buffered saline glucose (PSG).

-

Syringes, needles, pipettes.

-

Microscope slides, coverslips.

-

Centrifuge and hematocrit reader.

Methodology:

-

Animal Acclimatization: Acclimatize mice for at least one week before the experiment.

-

Infection:

-

Thaw the trypanosome stabilate and inject it into a donor mouse.

-

Monitor the donor mouse for parasitemia. Once the parasite count is high, sacrifice the mouse and collect blood via cardiac puncture into a heparinized tube.

-

Dilute the blood with PSG to a final concentration of 1 x 10⁵ trypanosomes/mL.

-

Inject each experimental mouse intraperitoneally (IP) with 0.2 mL of the diluted blood, delivering a total of 2 x 10⁴ trypanosomes.

-

-

Monitoring Parasitemia:

-

Beginning 3-4 days post-infection, check for parasites in the blood daily. This is done by tail snip and examination of a wet blood film under a microscope at 400x magnification.

-

The Herbert and Lumsden method can be used for estimating parasite concentration.

-

-

Treatment:

-

Once a stable, rising parasitemia is confirmed, randomly assign mice to treatment groups (at least 5 mice per group) and a control group.

-

Prepare a stock solution of ISM and make serial dilutions.

-

Administer the assigned dose of ISM (e.g., 0.1, 0.25, 0.5, 1.0 mg/kg) to each mouse via a single intramuscular (IM) injection. The control group receives a placebo (e.g., saline).

-

-

Post-Treatment Monitoring:

-

Examine blood for the presence of trypanosomes daily for the first 7 days, and then twice weekly for up to 60 days.

-

A mouse is considered "cured" if no parasites are detected in the blood up to the end of the observation period (e.g., 60 days post-treatment).

-

Record any relapses, where parasites reappear after a period of being undetectable.

-

Workflow Diagram: Curative Efficacy Trial

Caption: Workflow for a standard curative efficacy trial of this compound in a mouse model.

Prophylactic Efficacy Trial in the Goat Model

This protocol is designed to determine the duration of protection offered by a specific dose of ISM against a trypanosome challenge.

Objective: To determine the prophylactic period afforded by a given dose of this compound.

Materials:

-

Small East African goats (or other suitable breed), confirmed to be trypanosome-free.

-

This compound.

-

T. congolense stabilate for challenge.

-

Materials for blood collection and analysis (PCV, parasitemia).

Methodology:

-

Animal Preparation:

-

Acclimatize goats for two weeks. Ensure they are healthy and free from any existing infections.

-

Record baseline physiological data (body weight, temperature, Packed Cell Volume - PCV).

-

-

Treatment:

-

Divide goats into a treatment group and a control group.

-

Administer a prophylactic dose of ISM (e.g., 0.5 mg/kg or 1.0 mg/kg) via deep intramuscular injection to the treatment group. The control group remains untreated.

-

-

Trypanosome Challenge:

-

At a set time post-treatment (e.g., 30, 60, 90, or 120 days), challenge both the treated and control groups with a defined dose of infective trypanosomes. A common challenge is 1 x 10⁶ T. congolense administered intravenously.

-

-

Post-Challenge Monitoring:

-

Monitor all animals for the development of parasitemia three times a week for at least 60 days post-challenge.

-

Monitor PCV weekly to assess the development of anemia, a key clinical sign of trypanosomosis.

-

Record clinical signs, body weight, and rectal temperature regularly.

-

-

Data Analysis:

-

The prophylactic period is defined as the time between ISM treatment and the challenge, during which all treated animals remain aparasitemic after the challenge, while all control animals become infected.

-

If breakthrough infections occur in the treated group, the percentage of protected animals is calculated.

-

Workflow Diagram: Prophylactic Efficacy Trial

Caption: Workflow for a prophylactic efficacy trial of this compound in a goat model.

Data Presentation

Quantitative data from efficacy trials should be summarized clearly to allow for direct comparison and interpretation.

Table 1: Example Data Summary for Curative Efficacy of ISM in Mice

| Trypanosome Strain | ISM Dose (mg/kg) | No. of Mice Treated | No. of Mice Cured | Cure Rate (%) | Mean Relapse Day (if applicable) |

| T. congolense (Sensitive) | 0.25 | 5 | 5 | 100 | - |

| T. congolense (Resistant) | 0.25 | 5 | 1 | 20 | 25 |

| T. congolense (Resistant) | 0.50 | 5 | 3 | 60 | 32 |

| T. congolense (Resistant) | 1.0 | 5 | 5 | 100 | - |

Table 2: Example Data Summary for Prophylactic Efficacy of ISM in Cattle

| ISM Dose (mg/kg) | Challenge Time Post-Treatment (Months) | No. of Cattle Challenged | No. of Cattle Protected | Protection Rate (%) | Mean Day to Parasitemia (Breakthroughs) |

| 0.5 | 2 | 6 | 6 | 100 | - |

| 0.5 | 3 | 6 | 4 | 66.7 | 28 |

| 0.5 | 4 | 6 | 1 | 16.7 | 21 |

| 1.0 | 4 | 6 | 6 | 100 | - |

| 1.0 | 5 | 6 | 5 | 83.3 | 35 |

| 1.0 | 6 | 6 | 2 | 33.3 | 26 |

Considerations for Resistance Testing

When testing for ISM resistance, it is crucial to use well-characterized trypanosome strains, including both a reference sensitive strain and the suspected resistant isolate.

-

Standardization: The use of a standardized mouse test, as described by the OIE, is recommended for confirming resistance. This involves infecting groups of mice and treating them with a range of standard doses (e.g., 0.1, 1.0, and 5.0 mg/kg of ISM). An isolate is considered resistant if it is not cured by a dose that cures a reference sensitive strain.

-

Relapse: The key indicator of resistance in a curative trial is a high rate of relapse infections. It is therefore critical that the post-treatment monitoring period is sufficiently long (e.g., 60-100 days) to detect these relapses.

-

In Vitro vs. In Vivo: While in vitro assays can provide initial indications of resistance, in vivo confirmation is the gold standard, as host factors can significantly influence drug efficacy.

Application Notes and Protocols for Isometamidium Chloride Administration in Equine Trypanosomiasis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isometamidium chloride is a phenanthridine aromatic amidine compound widely utilized for the treatment and prevention of trypanosomiasis in various animal species, including equines.[1][2] Caused by protozoan parasites of the genus Trypanosoma, equine trypanosomiasis can lead to significant morbidity and mortality. This compound is effective against several species, including Trypanosoma congolense, T. vivax, T. brucei, and T. evansi.[3] The drug is available as a dark reddish-brown powder that is reconstituted with sterile water for injection.[3][4] This document provides detailed application notes and protocols for the principal administration routes of this compound in horses: deep intramuscular injection and slow intravenous infusion.

Data Presentation: Comparative Analysis of Administration Routes

The choice of administration route for this compound in equines depends on factors such as the desired therapeutic effect (curative or prophylactic), the clinical condition of the animal, and the potential for local adverse reactions. The following tables summarize key quantitative data to facilitate a comparative assessment of the intramuscular and intravenous routes. Note: Much of the detailed pharmacokinetic data available is derived from studies in cattle and is presented here as a reference; species-specific variations may exist.

| Parameter | Deep Intramuscular (IM) Administration | Slow Intravenous (IV) Administration | Reference Species |

| Dosage (Curative & Prophylactic) | 0.5 mg/kg body weight[1][5][6] | 0.5 mg/kg body weight (inferred from general use) | Equine |

| Solution Concentration | 1% or 2% solution[1][5][6] | Typically a 1% solution is used[5][6] | General |

| Time to Maximum Plasma Concentration (Tmax) | Approximately 36 minutes (range: 20-60 min)[7] | Not applicable (immediate bioavailability) | Bovine |

| Peak Plasma Concentration (Cmax) | Variable, mean of 111 ng/mL (range: 37-197 ng/mL) at 1.0 mg/kg[7] | High initial concentration, rapidly declines | Bovine |

| Elimination Half-life (t½) | Mean of 286 hours (range: 215-463 hours)[7] | Mean of 135 hours (range: 123-165 hours)[7] | Bovine |

| Bioavailability | ~65.7%[7] | 100% | General |

| Parameter | Deep Intramuscular (IM) Administration | Slow Intravenous (IV) Administration | Reference Species |

| Parasite Clearance | Effective in clearing Trypanosoma evansi from blood smears by day 3 post-treatment.[8] | Effective, though comparative equine-specific data is limited. | Equine |

| Prophylactic Period | Protection for 8 to 16 weeks depending on the level of fly challenge.[1] | Less commonly used for prophylaxis due to shorter half-life compared to IM depot effect.[7] | Equine |

| Common Adverse Reactions | Local tissue reactions at the injection site, which can be severe and persist.[1][9] | Potential for systemic toxicity if administered too rapidly (e.g., salivation, tachycardia, diarrhea, weakness). Phlebitis at the injection site.[10] | General |

| Incidence of Adverse Reactions | Local reactions are a known issue.[1][9] Immediate, self-limiting side effects (linear sweating, skin wrinkling) were observed in 26% of treated donkeys.[8][11] | Data on the incidence of adverse reactions with slow IV administration in horses is limited. | Equine |

Experimental Protocols

Preparation of this compound Solution

Materials:

-

This compound Hydrochloride powder (e.g., 125 mg or 1 g sachet)[1][5]

-

Sterile syringe and needle

-

Sterile vial

Procedure:

-

To prepare a 1% solution (10 mg/mL) : Dissolve a 125 mg sachet in 12.5 mL of sterile water for injection or a 1 g sachet in 100 mL of sterile water for injection.[1][5]

-

To prepare a 2% solution (20 mg/mL) : Dissolve a 125 mg sachet in 6.25 mL of sterile water for injection or a 1 g sachet in 50 mL of sterile water for injection.[1][5]

-

Gently agitate the vial until the powder is completely dissolved. The resulting solution will be brownish-red.[11]

-

Visually inspect the solution for any particulate matter before administration.

Protocol for Deep Intramuscular (IM) Injection

Objective: To administer this compound for therapeutic or prophylactic treatment of equine trypanosomiasis, minimizing local tissue reaction.

Materials:

-

Prepared this compound solution (1% or 2%)

-

Sterile syringe

-

Sterile hypodermic needle (16-18 gauge, 1.5 inch)[1]

-

Alcohol swabs

-

Appropriate restraint for the horse

Procedure:

-

Calculate the total required volume of the this compound solution based on the horse's body weight and the chosen solution concentration (dosage: 0.5 mg/kg).[1]

-

If the total volume exceeds 15 mL, divide the dose into two or three separate injection sites to minimize local reactions.[1]

-

The primary recommended injection site is deep within the muscles of the middle third of the neck, in the triangle defined by the nuchal ligament (top), cervical vertebrae (bottom), and the shoulder blade (caudal).[1]

-

Clean the selected injection site(s) with alcohol swabs.

-

With a sterile syringe and needle, draw up the calculated volume of the drug solution.

-

Insert the needle deep into the muscle at a 90-degree angle to the skin, up to the hub.

-

Aspirate by pulling back on the syringe plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw and reinsert the needle in a different location.

-

Inject the solution slowly and steadily.

-

Once the injection is complete, withdraw the needle.

-

Immediately apply firm pressure to the injection site with the thumb or a sterile swab and massage the area well to facilitate dispersion of the solution and prevent leakage into subcutaneous tissues.[1]

-

If multiple injection sites are used, they should be well-separated.[1]

-

Monitor the horse for any immediate or delayed adverse reactions at the injection site(s).

Protocol for Slow Intravenous (IV) Infusion

Objective: To administer this compound for the treatment of equine trypanosomiasis, particularly when avoiding the local reactions associated with intramuscular injections is desired. This procedure requires greater caution due to the risk of systemic toxicity.

Materials:

-

Prepared this compound solution (typically a 1% solution is recommended)[5][6]

-

Sterile syringe or infusion set

-

Intravenous catheter (e.g., 14-16 gauge)

-

Alcohol swabs and surgical scrub

-

Appropriate restraint for the horse

Procedure:

-

Calculate the total required volume of the 1% this compound solution based on the horse's body weight (dosage: 0.5 mg/kg). It is not advisable to exceed a dosage of 0.5 mg/kg in horses.[1]

-

Aseptically place an intravenous catheter in the jugular vein.

-

Secure the catheter and confirm its correct placement.

-

Administer the this compound solution very slowly . While a specific rate for horses is not well-documented, the principle is to infuse over several minutes, observing the animal closely.

-

Throughout the infusion, monitor the horse for any signs of adverse reactions such as restlessness, muscle tremors, salivation, tachycardia, or signs of colic.[10]

-

If any adverse reactions are observed, immediately stop or slow down the infusion and consult a veterinarian.

-

Once the full dose has been administered, flush the catheter with sterile saline.

-

Remove the catheter and apply pressure to the venipuncture site.

-

Continue to monitor the horse for any post-infusion complications.

Visualizations

Caption: Workflow for the preparation and administration of this compound in horses.

References

- 1. bimeda.co.ke [bimeda.co.ke]

- 2. fao.org [fao.org]

- 3. fao.org [fao.org]

- 4. vetlexicon.com [vetlexicon.com]

- 5. vekocare.com [vekocare.com]

- 6. interchemie.com [interchemie.com]

- 7. Pharmacokinetics of the chemoprophylactic and chemotherapeutic trypanocidal drug this compound (Samorin) in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. funaab.edu.ng [funaab.edu.ng]

- 10. researchgate.net [researchgate.net]

- 11. Safety and efficacy of three trypanocides in confirmed field cases of trypanosomiasis in working equines in The Gambia: a prospective, randomised, non-inferiority trial - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Diagnostic Assay of Isometamidium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isometamidium Chloride (ISM) is a phenanthridine aromatic amide compound widely used as a trypanocidal drug for the treatment and prophylaxis of animal trypanosomiasis, a significant disease affecting livestock in many parts of the world. Monitoring the concentration of Isometamidium in biological samples is crucial for ensuring therapeutic efficacy, managing drug resistance, and conducting pharmacokinetic studies. These application notes provide detailed protocols for three distinct diagnostic assays for the quantification of this compound: a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a Fluorescence-Based Assay, and an Electrochemical Biosensor Assay.

Mechanism of Action of this compound

This compound primarily exerts its trypanocidal effect by targeting the parasite's kinetoplast DNA (kDNA), a network of circular DNA found inside the single mitochondrion of trypanosomes. The drug intercalates into the kDNA, leading to the inhibition of type II DNA topoisomerase. This enzyme is essential for the replication and segregation of the kDNA minicircles. Inhibition of this process results in the degradation of the kinetoplast network, ultimately leading to parasite death. Isometamidium also interacts with the nuclear DNA of the parasite, further contributing to its trypanocidal activity.

General Workflow for Diagnostic Assay Development

The development of a robust diagnostic assay for a veterinary drug like this compound follows a structured workflow. This process begins with the initial feasibility studies and progresses through optimization, validation, and finally, routine application.

Quantitative Data Summary

The performance characteristics of the three detailed assays for this compound detection are summarized in the table below for easy comparison.

| Parameter | Competitive ELISA | Fluorescence-Based Assay | Electrochemical Biosensor |

| Principle | Immunoassay with competitive binding | Intrinsic fluorescence of the drug | Voltammetric detection at a modified electrode |

| Limit of Detection (LOD) | Approximately 0.1 - 0.5 ng/mL in serum[1] | Dependent on instrument sensitivity and matrix effects | 3 µg/L (3 ng/mL) in milk[2] |

| Linear Range | Typically 0.1 to 10 ng/mL | To be determined based on standard curve | 10 µg/L to 400 µg/L (10 - 400 ng/mL)[2] |

| Specificity | High; no cross-reactivity with diminazene aceturate and homidium bromide[3] | Lower; other fluorescent compounds can interfere | High, based on specific electrochemical signature |

| Sample Type | Serum, Plasma | Serum, Plasma, Cell suspensions | Milk, potentially other biological fluids |

| Throughput | High (96-well plate format) | Medium to High | Low to Medium |

| Instrumentation | ELISA plate reader | Fluorescence spectrophotometer or plate reader | Potentiostat with a three-electrode system |

I. Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a competitive ELISA for the quantitative determination of this compound in bovine serum. The assay is based on the competition between free Isometamidium in the sample and a fixed amount of Isometamidium-protein conjugate coated on a microtiter plate for binding to a limited amount of anti-Isometamidium antibody.

A. Materials and Reagents

-

This compound standard

-

Anti-Isometamidium antibody (polyclonal or monoclonal)

-

Isometamidium-protein conjugate (e.g., ISM-BSA)

-

High-binding 96-well microtiter plates

-

Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate buffer, pH 9.6)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Sample/Standard Diluent (e.g., PBS)

-

Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

-

Stop Solution (e.g., 2 M H₂SO₄)

-

Bovine serum samples (unknowns and negative controls)

B. Experimental Protocol

-

Plate Coating:

-

Dilute the Isometamidium-protein conjugate to a pre-determined optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

-

Add 100 µL of the diluted conjugate to each well of a 96-well microtiter plate.

-

Incubate overnight at 4°C.

-

Wash the plate three times with 300 µL of Wash Buffer per well.

-

-

Blocking:

-

Add 200 µL of Blocking Buffer to each well.

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate three times with Wash Buffer.

-

-

Competitive Reaction:

-

Prepare a standard curve of this compound in Sample/Standard Diluent (e.g., ranging from 0.1 to 10 ng/mL).

-

Prepare unknown serum samples by diluting them in the Sample/Standard Diluent.

-

In a separate dilution plate, mix 50 µL of each standard or unknown sample with 50 µL of diluted anti-Isometamidium antibody (at a pre-determined optimal dilution). Incubate for 1 hour at room temperature.

-

Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate five times with Wash Buffer.

-

-

Detection:

-

Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the plate five times with Wash Buffer.

-

-

Signal Development and Measurement:

-

Add 100 µL of TMB substrate solution to each well.

-

Incubate in the dark at room temperature for 10-20 minutes.

-

Stop the reaction by adding 50 µL of Stop Solution to each well.

-

Read the absorbance at 450 nm using a microplate reader.

-

C. Data Analysis

The concentration of this compound in the samples is inversely proportional to the absorbance signal. A standard curve is generated by plotting the absorbance values against the corresponding concentrations of the standards. The concentration of Isometamidium in the unknown samples is then determined by interpolating their absorbance values from the standard curve.

II. Fluorescence-Based Assay

This assay utilizes the intrinsic fluorescence of this compound to quantify its concentration in biological samples. The fluorescence of Isometamidium is enhanced upon binding to intracellular components, particularly DNA.

A. Materials and Reagents

-

This compound standard

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Sample diluent (e.g., PBS)

-

Black, clear-bottom 96-well plates suitable for fluorescence measurements

-

Biological samples (e.g., serum, plasma)

B. Experimental Protocol

-

Sample Preparation:

-

Centrifuge biological samples to remove any particulate matter.

-

If necessary, perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation to reduce matrix interference. The supernatant should be collected and dried down, then reconstituted in the assay buffer.

-

Prepare a standard curve of this compound in the same sample diluent as the unknown samples (e.g., ranging from 10 to 1000 ng/mL).

-

-

Fluorescence Measurement:

-

Pipette 200 µL of each standard and prepared sample into the wells of the black 96-well plate.

-

Set the fluorescence spectrophotometer or plate reader to the following parameters:

-

Measure the fluorescence intensity of each well.

-

C. Data Analysis

A standard curve is constructed by plotting the fluorescence intensity versus the concentration of the Isometamidium standards. The concentration of Isometamidium in the unknown samples is then calculated by comparing their fluorescence intensity to the standard curve.

III. Electrochemical Biosensor Assay

This protocol outlines the fabrication and use of a modified glassy carbon electrode (GCE) for the electrochemical detection of this compound. The method is based on the voltammetric response of Isometamidium at the surface of a GCE modified with single-walled carbon nanotubes (SWCNTs) and gold nanoparticles (AuNPs).

A. Materials and Reagents

-

This compound standard

-

Glassy Carbon Electrode (GCE)

-

Single-Walled Carbon Nanotubes (SWCNTs)

-

Gold (III) chloride trihydrate (HAuCl₄·3H₂O)

-

Supporting electrolyte (e.g., 0.1 M phosphate buffer, pH 7.0)

-

Polishing materials (e.g., alumina slurry)

-

Solvents (e.g., N,N-Dimethylformamide (DMF))

B. Experimental Protocol

-

Electrode Preparation and Modification:

-

Polish the GCE with alumina slurry to a mirror finish, then sonicate in deionized water and ethanol, and allow to dry.

-

Prepare a stable dispersion of SWCNTs in a suitable solvent like DMF.

-

Drop-cast a small volume of the SWCNT dispersion onto the GCE surface and allow the solvent to evaporate.

-

Electrodeposit gold nanoparticles onto the SWCNT-modified GCE by cyclic voltammetry in a solution containing HAuCl₄.

-

-

Electrochemical Measurement:

-

Prepare a series of Isometamidium standards in the supporting electrolyte.

-

Prepare the sample for analysis (e.g., milk samples may require a deproteinization and extraction step).

-

Immerse the modified GCE, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) into the electrochemical cell containing the standard or sample solution.

-

Record the differential pulse voltammogram (DPV) or square wave voltammogram (SWV) over a potential range where Isometamidium exhibits an electrochemical response.

-

C. Data Analysis

A calibration curve is generated by plotting the peak current from the voltammograms against the concentration of the Isometamidium standards. The concentration of Isometamidium in the unknown sample is then determined from this calibration curve.[2]

References

- 1. farm-d.org [farm-d.org]

- 2. researchgate.net [researchgate.net]

- 3. Development of an enzyme-linked immunosorbent assay for the detection and measurement of the trypanocidal drug this compound in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genomic analysis of this compound resistance in Trypanosoma congolense - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Minimizing Isometamidium Chloride Injection Site Reactions in Livestock

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize injection site reactions associated with Isometamidium Chloride (ISM) in livestock.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause injection site reactions?

This compound (ISM) is a trypanocidal agent used for the treatment and prevention of animal trypanosomiasis, primarily in cattle.[1][2] It is a phenanthridine aromatic amidine that is effective against various Trypanosoma species.[1] However, ISM is known to be a local irritant, and intramuscular or subcutaneous injections can provoke significant tissue reactions.[2][3] These reactions are largely due to the drug's tendency to precipitate at the injection site, forming a depot that is slowly absorbed.[1][4] This prolonged presence and the chemical nature of the compound can lead to local inflammation, swelling, pain, and in severe cases, sterile abscesses and tissue necrosis.[5][6]

Q2: What are the common signs of an injection site reaction to this compound?

Common signs of an injection site reaction include:

-

Swelling and hardening (induration) at the injection site.

-

Pain upon palpation.

-

Lameness if the injection is administered in a limb muscle.[6]

-

Formation of a palpable nodule or sterile abscess.

-

In severe cases, tissue necrosis and sloughing of the skin may occur.[6]

Histopathological examinations of injection sites have revealed severe and extensive tissue damage.[7]

Q3: What are the immediate best practices to minimize injection site reactions during administration?

To minimize local tissue reactions, the following practices are recommended:

-

Route of Administration: Deep intramuscular (IM) injection is the preferred route.[2] Subcutaneous administration should be strictly avoided as it is highly irritant and can cause significant tissue damage.[2] Intravenous administration has been used to avoid local reactions, but it requires careful technique to avoid systemic toxicity.[8]

-

Injection Site: In large animals, the middle third of the neck is the preferred site for deep IM injection.[2]

-

Dosage Volume: For large volumes, it is crucial to divide the dose and inject it at multiple sites, spaced at least 4 inches apart.[2] It is recommended not to inject more than 15 ml at a single site.[2]

-

Injection Technique: Use an appropriate gauge needle (e.g., 16-18 gauge for cattle) and ensure the needle is long enough to reach deep into the muscle.[2] After injection, apply firm pressure to the site to prevent leakage of the solution into subcutaneous tissues.[9]

-

Massage: Gently massaging the injection site after administration can help to disperse the drug.[2]

Troubleshooting Guide

| Observed Problem | Potential Cause | Recommended Solution |

| Severe swelling and pain immediately after injection | Injection was too superficial (subcutaneous) or too rapid. | Ensure deep intramuscular injection technique is used. Administer the injection slowly. Consider intravenous administration by a veterinarian for therapeutic cases to avoid local reactions.[8] |

| Formation of a hard lump (sterile abscess) a week or more after injection | High concentration of the drug at a single point leading to a depot effect and inflammation. | For future administrations, divide the total dose into smaller volumes and inject at multiple sites.[2] Ensure proper needle length for deep muscle penetration. |

| Lameness observed after injection in the hindquarters | Inflammation and pain from the injection site reaction affecting muscle function. | For future injections, use the muscles of the neck as the preferred injection site.[2] |

| Leakage of the drug from the injection site | Improper injection technique; needle withdrawn too quickly. | Apply firm pressure to the injection site immediately after withdrawing the needle to prevent leakage.[9] |

Quantitative Data on this compound Administration

While direct comparative studies quantifying lesion size with different administration techniques are limited in the available literature, pharmacokinetic data highlights the formation of a drug depot at the injection site, which is linked to local reactions.

| Parameter | Intramuscular (IM) Administration | Intravenous (IV) Administration | Reference |

| Drug Concentration at Injection Site | High and persistent concentrations for at least six weeks. | Not applicable. | [7] |